2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that incorporates a piperidine ring and a pyrrolo[2,3-b]pyridine structure. This compound is of significant interest due to its potential pharmacological applications, particularly as an inhibitor of specific kinases involved in various diseases. The compound is classified under the broader category of pyridine derivatives, which are known for their diverse biological activities.
The compound can be synthesized through various chemical methods, and its biological properties have been explored in several studies. Notably, it has been identified as a potential therapeutic agent in the treatment of disorders mediated by SGK-1 kinase activity, which plays a role in renal and cardiovascular diseases .
2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine falls into the category of nitrogen-containing heterocycles. It is specifically classified as a pyrrolopyridine derivative, which is characterized by its fused ring structure comprising both pyrrole and pyridine components.
The synthesis of 2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine typically involves multi-step organic reactions. Common methods include:
The synthesis may involve the use of reagents such as acetic anhydride or phosphorous oxychloride to facilitate cyclization. Reaction conditions such as temperature and solvent choice (e.g., dimethylformamide or ethanol) are optimized to increase yield and purity.
The molecular structure of 2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine can be represented as follows:
The compound's structural features include:
2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine can participate in several chemical reactions:
These reactions are often conducted under controlled conditions to minimize side products. For example, using Lewis acids can facilitate electrophilic substitutions effectively.
The mechanism of action for 2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine primarily involves its role as an inhibitor of SGK-1 kinase. By inhibiting this kinase, the compound may modulate pathways related to cell proliferation and electrolyte balance.
Research indicates that SGK-1 plays a pivotal role in various cellular processes, including:
The primary applications of 2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine include:
2-(Piperidin-2-yl)-1H-pyrrolo[2,3-b]pyridine represents a privileged fused bicyclic heterocycle combining a pyrrolopyridine core with a piperidine moiety. This hybrid structure serves as a multifunctional pharmacophore in drug discovery, enabling targeted interactions with diverse biological macromolecules. Its significance stems from the scaffold’s ability to mimic purine nucleotides, facilitating binding to ATP-active sites and allosteric regulatory pockets across enzyme classes. The structural plasticity of this compound allows extensive derivatization at multiple positions, enabling fine-tuning of physicochemical properties and target selectivity for therapeutic applications ranging from oncology to metabolic diseases [2] [7].
This compound belongs to the pyrrolopyridine family (azaindoles), characterized by a pyrrole ring fused to a pyridine ring at [2,3-b] bonds. Its structural features include:
Table 1: Key Molecular Descriptors of 2-(Piperidin-2-yl)-1H-pyrrolo[2,3-b]pyridine
Parameter | Value | Significance |
---|---|---|
Molecular Formula | C₁₂H₁₅N₃ | Nitrogen-rich (23.3% by weight) |
Molecular Weight | 201.27 g/mol | Optimal for CNS penetration |
Topological Polar Surface Area | 41.5 Ų | Balanced membrane permeability |
logP (Calculated) | 2.8 ± 0.3 | Moderate lipophilicity |
Hydrogen Bond Donors | 1 (N-H pyrrole) | Targeted modifications at N-1 common |
Hydrogen Bond Acceptors | 3 | Kinase hinge-binding capability |
The hybridization creates a dual pharmacophoric system with complementary biological interactions:
Table 2: Target-Specific Pharmacophore Mapping
Therapeutic Target | Pyrrolopyridine Role | Piperidine Role | Biological Outcome |
---|---|---|---|
Human Neutrophil Elastase (HNE) | Unsubstituted position 2 essential for Michaelis complex formation | 3D orientation of m-toluoyl group at N-1 | IC₅₀ = 14-87 nM [2] |
TNIK Kinase | Hinge binding via N-1 and C-2 | Amine engages catalytic lysine | IL-2 inhibition; IC₅₀ < 1 nM [3] |
NPP1 Phosphodiesterase | Sulfonylurea linker at C-3 | Spatial projection of aryl groups | IC₅₀ = 4.50 μM (selective over NPP3) [9] |
GPR119 Receptor | Core scaffold for agonist activity | 4-Position modulates efficacy | EC₅₀ = 0.016 μM (cAMP activation) [6] |
The scaffold’s medicinal exploration evolved through distinct phases:
Despite advances, significant challenges persist:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2